N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its long IUPAC name. It includes several functional groups, such as an imino group, a carboxamide group, and an ethoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C26H29N3O4) and molecular weight (447.535).Scientific Research Applications
Organic Synthesis and Structural Analysis
Research on compounds structurally related to N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide has focused on their synthesis and structural characterization. For example, the synthesis and antimicrobial activity of related pyrano[2,3-c]pyridine derivatives have been studied, showing that these compounds demonstrate significant activity against bacterial or fungal strains, comparable or even better than standard drugs (Zhuravel et al., 2005). Additionally, polymorphic modifications of related compounds with potential as new hypertension remedies have been identified, highlighting the importance of structural analysis in drug development (Shishkina et al., 2018).
Antimicrobial and Antifungal Activities
A series of novel compounds, including those with structural similarities to the one , have been synthesized and tested for their antibacterial and antifungal properties. For instance, the synthesis and antibacterial studies of new 1,10-diethoxy-1H-pyrano[4,3-b]quinolines have been conducted, highlighting the potential of these compounds in antimicrobial applications (Dhanabal et al., 2006).
Cytotoxicity and Anticancer Research
The development and testing of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents also suggest that related compounds could have applications in anticancer research due to their cytotoxic activities against various cancer cell lines. This includes research on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, with some showing potent antiproliferative activity against human cancer cell lines, underscoring the potential of these compounds in the design of cancer therapies (Hung et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-3-31-18-9-10-22(32-4-2)21(15-18)28-26(30)20-14-17-13-16-7-5-11-29-12-6-8-19(23(16)29)24(17)33-25(20)27/h9-10,13-15,27H,3-8,11-12H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMCPDCLXLFOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.